molecular formula C12H16O3 B053415 2',5'-Diethoxyacetophenone CAS No. 112434-80-7

2',5'-Diethoxyacetophenone

Cat. No. B053415
CAS RN: 112434-80-7
M. Wt: 208.25 g/mol
InChI Key: IFLFTVAARGTQDY-UHFFFAOYSA-N
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Description

2’,5’-Diethoxyacetophenone is a chemical compound with the molecular formula C12H16O3 . It is also known as α,α-Diethoxyacetophenone or Phenylglyoxal 2-diethyl acetal .


Molecular Structure Analysis

The molecular structure of 2’,5’-Diethoxyacetophenone consists of a phenyl group (C6H5) attached to a carbonyl group (C=O) and a diethoxy group (OCH2CH3)2 . The molecular weight is 208.25 .


Physical And Chemical Properties Analysis

2’,5’-Diethoxyacetophenone is a yellow liquid . It has a boiling point of 131-134 °C at 10 mmHg and a density of 1.034 g/mL at 25 °C . The vapor pressure is 0.01 mmHg at 20 °C .

Scientific Research Applications

  • Pharmaceutical Intermediates :

    • Diethenone, including 2',5'-Diethoxyacetophenone, is used in the synthesis of pharmaceutical intermediates like 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetic acid (AMMA) through processes such as hydrolysis, oximation, and etherification (Liu Cai-juan, 2006).
  • Structural Studies and Intermolecular Interactions :

    • Structural studies of o-hydroxyacetophenone derivatives, related to 2',5'-Diethoxyacetophenone, reveal significant insights into weak intermolecular interactions like hydrogen bonds, which are crucial for understanding molecular assemblies and crystal packing (Basab Chattopadhyay et al., 2012).
  • Catalysis in Organic Synthesis :

    • Bimetallic Zn-Zn-linked-BINOL complexes are used to catalyze the 1,4-addition of 2-hydroxy-2'-methoxyacetophenone to unsaturated ketones, demonstrating the compound's role in enantioselective catalysis (N. Kumagai et al., 2001).
  • Photochemistry and Photoprotection :

    • Derivatives of 2',5'-Diethoxyacetophenone, like 2,5-dimethylphenacyl esters, are explored as photoremovable protecting groups in organic synthesis, indicating the potential of these compounds in photochemistry applications (M. Zabadal et al., 2001).
  • Anti-Cancer Properties :

    • 2'-Hydroxy-5'-methoxyacetophenone shows significant cytotoxic activities against ovarian cancer cell lines, highlighting its potential in cancer research and therapy (Li Wang & Y. Zhi, 2021).
  • Green Chemistry Applications :

    • The acylation of resorcinol with acetic acid to produce 2',4'-Dihydroxyacetophenone, a compound related to 2',5'-Diethoxyacetophenone, is explored using environmentally friendly methods, contributing to the principles of green chemistry (G. Yadav & A. V. Joshi, 2002).

Safety and Hazards

2’,5’-Diethoxyacetophenone may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s advised to wash with plenty of water and seek medical attention if irritation persists .

properties

IUPAC Name

1-(2,5-diethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-4-14-10-6-7-12(15-5-2)11(8-10)9(3)13/h6-8H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFLFTVAARGTQDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00399067
Record name 1-(2,5-Diethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Diethoxyacetophenone

CAS RN

112434-80-7
Record name 1-(2,5-Diethoxyphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00399067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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